Norstephalagine

Description

Contextualization of Norstephalagine within Natural Product Alkaloid Chemistry and Discovery

This compound is classified as a noraporphine alkaloid, a specific subgroup of the aporphine (B1220529) alkaloids. nih.gov Aporphines belong to the larger family of isoquinoline (B145761) alkaloids, which constitute the second-largest group of these nitrogen-containing plant metabolites. nih.gov The discovery and study of alkaloids are foundational to natural product chemistry, as these compounds often exhibit significant physiological effects.

The scientific journey of this compound began with its isolation from the bark of Artabotrys maingayi, a plant species that has proven to be a rich source of various isoquinoline alkaloids. nih.gov In the same investigation that identified this compound, researchers also isolated eight other related alkaloids, including other noraporphines, oxoaporphines, and a protoberberine. nih.gov This co-occurrence highlights the complex biosynthetic machinery within the plant and places this compound within a specific chemotype associated with its natural source. The process of isolating and identifying such compounds is a critical first step in natural product discovery, paving the way for further investigation into their chemical and biological properties.

Significance of this compound as a Distinct Aporphine Alkaloid in Research

The significance of this compound in a research context stems primarily from its demonstrated biological activity. It is one of the main alkaloids isolated from Artabotrys maingayi and has been a subject of pharmacological studies. nih.gov A key finding that distinguishes this compound is its smooth muscle relaxant properties. nih.gov

In studies conducted on rat uterine tissue, this compound demonstrated a relaxing effect on contractions that are dependent on calcium and induced by potassium chloride (KCl) or oxytocin (B344502). nih.gov However, its mechanism of action appears distinct from some of its co-occurring alkaloids. For instance, while both this compound and the oxoaporphine alkaloid Atherospermidine (also from Artabotrys maingayi) showed relaxing activity on certain induced contractions, only Atherospermidine could relax contractions induced by oxytocin or vanadate (B1173111) in a calcium-free environment. nih.gov This differentiation in activity, despite structural similarities, makes this compound a valuable tool for probing the specific pathways of smooth muscle contraction and relaxation.

Further research has also pointed to its potential interaction with neurotransmitter systems. One study investigated the effects of various isoquinoline alkaloids on the uptake of dopamine (B1211576) in rat striatal synaptosomes, identifying this compound as a compound of interest in this area. idrblab.net This suggests a broader pharmacological profile beyond its effects on smooth muscle, marking it as a significant molecule for neurochemical research.

Overview of Key Research Trajectories and Academic Contributions

The research trajectory for this compound can be summarized by a few key areas of academic inquiry, primarily driven by pharmacognosists and pharmacologists.

The foundational research, contributed by D. Cortes, M.Y. Torrero, and their colleagues, focused on the isolation and structural elucidation of this compound from Artabotrys maingayi. nih.govacs.org This initial work was crucial as it provided the pure compound necessary for all subsequent biological testing and characterization.

Following its discovery, the principal research path has been the investigation of its pharmacological effects . The study of its smooth muscle relaxant activity represents the most detailed contribution to its biological profile. nih.gov This line of inquiry places this compound in the context of potential spasmolytic agents and provides a basis for understanding its structure-activity relationship compared to other aporphine alkaloids.

A secondary but important research trajectory is its exploration within neuropharmacology . The finding that this compound affects dopamine uptake indicates a potential for this molecule to interact with central nervous system targets. idrblab.net This expands its relevance from peripheral smooth muscle activity to the more complex domain of neurotransmission, suggesting that the aporphine scaffold of this compound could be a starting point for developing agents with dopaminergic activity.

While the total synthesis of complex natural products is a significant area of chemical research, specific publications detailing the complete chemical synthesis of this compound itself are not prominent in the current literature. nii.ac.jprsc.org However, the academic contributions to its isolation and pharmacological characterization have successfully established it as a noteworthy natural product with distinct biological activities worthy of further study.

Data Tables

Table 1: Investigated Biological Activities of this compound

| Activity | System/Model | Key Finding | Reference |

|---|---|---|---|

| Smooth Muscle Relaxation | Rat Uterine Contractions (induced by KCl or oxytocin in the presence of Ca2+) | Shows relaxing activity. | nih.gov |

Table 2: Alkaloids Isolated from Artabotrys maingayi alongside this compound

| Alkaloid Class | Compound Name(s) |

|---|---|

| Noraporphines | This compound, 3-hydroxynornuciferine, Anonaine, Nornuciferine |

| 7-Hydroxyaporphine | Ushinsunine |

| Oxoaporphines | Atherospermidine, Liriodenine, Lysicamine |

| Protoberberine | Discretamine |

Source: nih.gov

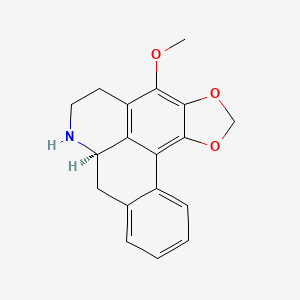

Structure

3D Structure

Properties

CAS No. |

80151-82-2 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12R)-7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |

InChI |

InChI=1S/C18H17NO3/c1-20-16-12-6-7-19-13-8-10-4-2-3-5-11(10)15(14(12)13)17-18(16)22-9-21-17/h2-5,13,19H,6-9H2,1H3/t13-/m1/s1 |

InChI Key |

TYZKUSBTFHNPMV-CYBMUJFWSA-N |

SMILES |

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2 |

Isomeric SMILES |

COC1=C2C(=C3C4=CC=CC=C4C[C@@H]5C3=C1CCN5)OCO2 |

Canonical SMILES |

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2 |

Synonyms |

norstephalagine |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Modification Strategies for Norstephalagine

Total Synthesis Approaches to the Norstephalagine Core Structure

The total synthesis of aporphine (B1220529) alkaloids, including this compound, is a significant undertaking that requires careful strategic planning and execution. The construction of the characteristic tetracyclic framework is the central challenge, and various synthetic routes have been conceptualized and explored for related compounds.

Strategic Retrosynthetic Analysis and Key Disconnection Points in this compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com For the this compound core, a common retrosynthetic strategy involves the disconnection of the biaryl bond, which is a key feature of the aporphine skeleton. This leads to a benzylisoquinoline precursor, a well-established intermediate in the biosynthesis and chemical synthesis of this class of alkaloids.

A plausible retrosynthetic analysis for this compound is outlined below:

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | Biaryl C-C bond | Benzylisoquinoline derivative |

| This compound | C-N bond in the B ring | Biphenyl derivative and an aminoethyl fragment |

| Benzylisoquinoline | Pictet-Spengler or Bischler-Napieralski disconnection | Phenylethylamine and a phenylacetaldehyde (B1677652) or phenylacetic acid derivative |

This analysis highlights the importance of reactions that form the key biaryl and heterocyclic rings in the forward synthesis.

Development and Optimization of Stereoselective Methodologies for this compound Construction

The stereochemistry of this compound, particularly at the C6a position, is a critical aspect of its synthesis. Achieving high levels of stereoselectivity is paramount for obtaining the desired enantiomerically pure product. Several stereoselective methods have been developed for the synthesis of aporphine alkaloids.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, a chiral auxiliary can be attached to the nitrogen atom of the benzylisoquinoline precursor to influence the facial selectivity of the intramolecular cyclization reaction that forms the aporphine core.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Metal-catalyzed asymmetric hydrogenation of an enamine intermediate, for example, can establish the stereocenter at C6a with high enantioselectivity. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of intermediates or the final product.

Recent advancements in photocatalytic oxidative phenol (B47542) coupling have also provided a novel and efficient method for constructing the aporphine core. nih.govnih.gov This approach mimics the proposed biosynthetic pathway and can be rendered stereoselective through the use of chiral catalysts or templates.

Challenges and Innovations in Achieving Efficient this compound Total Synthesis

The total synthesis of this compound is not without its challenges. The construction of the sterically hindered biaryl bond can be difficult, often requiring harsh reaction conditions that may not be compatible with sensitive functional groups. Moreover, achieving regioselectivity in the key cyclization step to form the correct aporphine isomer can be a significant hurdle.

Low yields and the formation of multiple side products are common issues that need to be addressed through careful optimization of reaction parameters. The protection and deprotection of functional groups also add to the complexity and length of the synthetic sequence.

Innovations in synthetic methodology have been instrumental in overcoming these challenges. The development of new cross-coupling reactions, such as the Suzuki-Miyaura coupling, has facilitated the formation of the biaryl bond under milder conditions. nih.gov The use of flow chemistry has enabled better control over reaction parameters, leading to improved yields and selectivity. Furthermore, computational modeling has become an invaluable tool for predicting the outcome of reactions and for designing more efficient synthetic routes.

Semi-synthesis and Derivatization Methodologies for this compound

Semi-synthesis and derivatization of this compound are crucial for exploring its therapeutic potential and for conducting structure-activity relationship (SAR) studies. These approaches involve the chemical modification of the natural product or a synthetic intermediate to generate a library of analogues.

Rational Design Principles for this compound Analogues and Probes in Structure-Activity Relationship (SAR) Studies

The rational design of this compound analogues is guided by an understanding of how the molecule interacts with its biological targets. SAR studies aim to identify the key structural features of this compound that are responsible for its biological activity. preprints.org

Key modifications often focus on the phenolic hydroxyl groups and the secondary amine. For instance, the hydroxyl groups can be alkylated, acylated, or converted to other functional groups to probe the importance of hydrogen bonding interactions. The nitrogen atom can be N-alkylated or N-acylated to investigate the role of the basicity and steric bulk at this position.

Computational docking studies can be used to predict how different analogues will bind to a target protein, providing a rational basis for their design. The synthesis of fluorescently labeled or radiolabeled probes is also essential for studying the mechanism of action and for target identification.

A systematic approach to SAR is often employed, as summarized in the table below:

| Position of Modification | Type of Modification | Rationale |

| Phenolic OH groups | Alkylation, Acylation, Esterification | To probe the role of hydrogen bonding and steric effects. |

| Secondary Amine (NH) | N-alkylation, N-acylation | To investigate the influence of basicity and steric hindrance. |

| Aromatic Rings | Introduction of substituents (e.g., halogens, alkyl groups) | To explore the impact of electronic and lipophilic properties. |

Synthetic Transformations for the Generation of Diverse this compound Derivatives

A wide range of synthetic transformations can be employed to generate a diverse library of this compound derivatives. Standard functional group interconversions are commonly used to modify the hydroxyl and amine groups.

Late-stage functionalization is a particularly powerful strategy that allows for the introduction of new functional groups into the aporphine core at a late stage of the synthesis. nih.gov This approach is highly efficient as it avoids the need to carry functionalized intermediates through a lengthy synthetic sequence.

Cross-coupling reactions, such as the Buchwald-Hartwig amination and the Sonogashira coupling, can be used to introduce new C-N and C-C bonds, respectively, at specific positions on the aromatic rings. Click chemistry is another versatile tool for the rapid and efficient synthesis of a wide range of derivatives.

The derivatization process often involves the use of protecting groups to selectively mask certain functional groups while others are being modified. The choice of protecting groups and the conditions for their removal are critical for the success of the derivatization strategy.

Chemo-enzymatic Approaches for Selective this compound Modification

The selective modification of natural products to enhance their therapeutic potential is a cornerstone of medicinal chemistry. Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, presents a powerful strategy for the structural diversification of complex molecules like this compound. However, a comprehensive review of the scientific literature reveals that the application of chemo-enzymatic approaches specifically for the selective modification of this compound is a nascent and largely unexplored field of research. To date, there are no published studies detailing the direct use of isolated enzymes to perform targeted structural modifications on the this compound scaffold.

Despite the current absence of direct research, the broader understanding of alkaloid biosynthesis and the enzymatic modification of related aporphine alkaloids can provide a conceptual framework for potential chemo-enzymatic strategies for this compound. The inherent reactivity and functional groups of the this compound molecule offer several potential sites for enzymatic transformation.

Hypothetical Chemo-enzymatic Strategies for this compound Modification:

Drawing parallels from the enzymatic machinery involved in the biosynthesis and metabolism of other aporphine alkaloids, several classes of enzymes could be hypothetically employed for the selective modification of this compound. These approaches could target the phenolic hydroxyl groups, the aromatic rings, and the secondary amine for functionalization.

Oxidoreductases: Enzymes such as cytochrome P450 monooxygenases and laccases are known to catalyze hydroxylation, demethylation, and oxidative coupling reactions on various alkaloid structures. For instance, cytochrome P450 enzymes are involved in the biosynthesis of related aporphine alkaloids, catalyzing key oxidative phenol coupling steps. In a chemo-enzymatic context, these enzymes could be used to introduce new hydroxyl groups on the aromatic rings of this compound, creating derivatives with potentially altered biological activity and improved pharmacokinetic properties. Laccases could be employed for selective oxidation or for catalyzing coupling reactions with other molecules.

Transferases: This broad class of enzymes could be utilized to introduce a variety of functional groups onto the this compound core.

O-Methyltransferases (OMTs): The biosynthesis of many aporphine alkaloids involves the precise methylation of hydroxyl groups by OMTs. Purified OMTs could be used to selectively methylate one or both of the phenolic hydroxyl groups of this compound, yielding its naturally occurring derivatives, stepharine (B1200187) and aporphine, or potentially novel methylated analogs if unnatural S-adenosyl methionine (SAM) co-factor analogs are used.

Glycosyltransferases (GTs): Glycosylation is a common modification of natural products that can significantly impact their solubility, stability, and biological activity. GTs could be employed to attach sugar moieties to the hydroxyl groups of this compound, leading to the formation of novel glycosides.

Acyltransferases: These enzymes could be used to selectively acylate the hydroxyl or amino groups of this compound, introducing a range of different acyl chains to modulate its lipophilicity and cellular uptake.

Hydrolases: Lipases and proteases, often used in non-aqueous media for their ability to catalyze esterification and amidation reactions, represent another potential avenue for this compound modification. These enzymes could be used for the regioselective acylation of the hydroxyl groups.

Challenges and Future Perspectives:

The primary challenge in developing chemo-enzymatic strategies for this compound modification is the identification and engineering of suitable enzymes with high selectivity and catalytic efficiency for this specific substrate. Enzyme screening from natural sources known to produce aporphine alkaloids, coupled with protein engineering techniques such as directed evolution, could lead to the development of biocatalysts tailored for this compound modification.

Furthermore, the integration of enzymatic steps with chemical synthesis would require careful optimization of reaction conditions to ensure compatibility and efficiency. The development of such chemo-enzymatic cascades would open up new avenues for the creation of diverse libraries of this compound derivatives for pharmacological screening, potentially leading to the discovery of new therapeutic agents.

While the field of chemo-enzymatic modification of this compound is currently undeveloped, the foundational knowledge from related alkaloid biochemistry provides a promising roadmap for future research. The exploration of biocatalytic transformations holds significant potential for unlocking the full therapeutic value of this important natural product.

Hypothetical Data Table of Potential Chemo-enzymatic Modifications of this compound:

| Enzyme Class | Specific Enzyme Type (Example) | Potential Modification | Target Site on this compound | Potential Product |

| Oxidoreductases | Cytochrome P450 Monooxygenase | Hydroxylation | Aromatic Ring (e.g., C-3, C-8, C-9) | Hydroxylated this compound derivative |

| Laccase | Oxidative Coupling | Phenolic Hydroxyl Groups | Dimeric this compound derivative | |

| Transferases | O-Methyltransferase (OMT) | Methylation | Phenolic Hydroxyl Groups (C-1, C-2) | Stepharine, Aporphine |

| Glycosyltransferase (GT) | Glycosylation | Phenolic Hydroxyl Groups | This compound-O-glycoside | |

| Acyltransferase | Acylation | Phenolic Hydroxyl Groups / Secondary Amine | Acylated this compound derivative | |

| Hydrolases | Lipase (in organic media) | Esterification | Phenolic Hydroxyl Groups | This compound ester |

Biosynthetic Pathways and Metabolic Engineering of Norstephalagine

Elucidation of Biosynthetic Precursors and Key Intermediates in Norstephalagine Formation

The biosynthesis of complex secondary metabolites like alkaloids often begins with primary metabolic precursors. This compound, being an aporphine (B1220529) alkaloid, is generally understood to originate from amino acid building blocks. The common precursors for isoquinoline (B145761) alkaloids, a broader class to which aporphines belong, typically include tyrosine and dopamine (B1211576) snscourseware.orglibretexts.orgnih.gov.

The synthesis of tyrosine itself is a crucial early step, primarily occurring via the shikimate pathway. This pathway utilizes central metabolic intermediates such as phosphoenolpyruvate (B93156) and erythrose 4-phosphate, channeling them through a series of enzymatic reactions to produce aromatic amino acids snscourseware.orglibretexts.orgnih.gov. Dopamine is subsequently derived from tyrosine through enzymatic decarboxylation.

While the precise sequence of enzymatic transformations leading specifically to this compound is not exhaustively detailed in the available literature, it is highly probable that its biosynthesis follows a route involving the conversion of dopamine or related intermediates. This would likely include key steps such as Pictet-Spengler cyclization or similar cyclization reactions, followed by oxidative coupling and potential methylation events—transformations characteristic of aporphine alkaloid formation nih.govnih.govmdpi.com.

| Organism | Part Studied | Compound Class | Notes |

| Artabotrys maingayi | Bark | Noraporphines | This compound identified as one of four noraporphines isolated. |

| Liriodendron tulipifera | Leaves | Aporphines, Coumarins | This compound isolated for the first time from this species. |

Characterization of Enzymatic Machinery and Cascade Reactions Catalyzing this compound Biosynthesis

The production of complex natural products like this compound typically relies on intricate enzymatic cascade reactions nih.govnih.govmdpi.comigem.wikiresearchgate.net. These cascades involve a series of enzymes working in concert, often sequentially, to transform precursor molecules into the final product.

Key enzyme classes commonly involved in alkaloid biosynthesis and modification include:

Cytochrome P450 monooxygenases (P450s): Crucial for hydroxylation, oxidation, and other oxygenation reactions that modify carbon skeletons.

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): Responsible for adding methyl groups to hydroxyl or amine functionalities, which are common modifications in alkaloid structures.

Oxidases and Reductases: Involved in redox reactions that alter the oxidation state of molecules.

Cyclases: Catalyze ring formation reactions, such as the Pictet-Spengler cyclization, which is vital for isoquinoline alkaloid skeletons.

While specific enzymes responsible for each step in this compound biosynthesis have not been detailed in the provided literature, it is expected that a coordinated enzymatic machinery, potentially localized within specific cellular compartments, orchestrates these transformations from dopamine or related intermediates to the final aporphine structure.

| Enzyme Class | Typical Role in Alkaloid Biosynthesis |

| Cytochrome P450 Monooxygenases | Hydroxylation, oxidation, epoxidation |

| O-Methyltransferases | Methylation of hydroxyl groups |

| N-Methyltransferases | Methylation of amine groups |

| Oxidases | Redox reactions, dehydrogenation |

| Reductases | Redox reactions, reduction |

| Cyclases (e.g., Pictet-Spengler) | Formation of ring structures (e.g., tetrahydroisoquinoline core) |

| Hydrolases | Cleavage of ester or amide bonds |

Genetic Basis of this compound Production in Relevant Organisms (e.g., Artabotrys maingayi, Liriodendron tulipifera)

The genetic underpinnings of this compound biosynthesis, including the specific genes or biosynthetic gene clusters (BGCs) responsible for its production in Artabotrys maingayi or Liriodendron tulipifera, are not extensively documented in the accessible literature. Elucidating the genetic blueprint is a critical step for understanding and manipulating the biosynthesis of such compounds.

Research in natural product biosynthesis typically involves genomic sequencing to identify potential BGCs, followed by functional characterization of candidate genes. This often includes techniques such as gene knockout studies, heterologous expression of genes in model organisms, and analysis of enzyme activity nih.govrsc.org. For instance, studies on other plant secondary metabolites have identified specific genes encoding cytochrome P450s and O-methyltransferases that are essential for their synthesis. Understanding the genetic basis of this compound production would pave the way for its biotechnological production.

Strategies for Biosynthetic Engineering and Heterologous Expression for this compound Production and Analogue Diversification

Metabolic engineering and heterologous expression offer powerful avenues for enhancing the production of valuable natural products like this compound and for generating novel analogues with potentially improved or altered properties igem.wikinih.govqau.edu.pknih.govmdpi.comfrontiersin.orgrsc.org. These strategies leverage advancements in synthetic biology, genomics, and molecular biology.

Key strategies include:

Pathway Reconstruction and Heterologous Expression: This involves identifying and cloning all the genes responsible for this compound biosynthesis. These genes can then be introduced and expressed in a suitable heterologous host organism, such as bacteria (E. coli), yeast (Saccharomyces cerevisiae), or plant cell cultures, to establish a de novo production system igem.wikinih.govqau.edu.pknih.gov.

Metabolic Bottleneck Engineering: Once the pathway is established, metabolic engineering techniques can be applied to identify and overcome rate-limiting steps. This can involve overexpressing key enzymes, optimizing gene expression levels, or modifying regulatory elements to increase the flow of metabolites towards this compound igem.wikiresearchgate.netqau.edu.pknih.gov.

Precursor Supply Optimization: Enhancing the availability of essential precursors, such as tyrosine or dopamine, by engineering upstream metabolic pathways in the host organism can significantly boost production yields snscourseware.orglibretexts.orgnih.govnih.gov.

Enzyme Engineering and Analogue Generation: Enzymes within the biosynthetic pathway can be engineered to improve their catalytic efficiency, substrate specificity, or stability. Furthermore, by introducing variations in precursor feeding (mutasynthesis) or by engineering enzymes to accept non-natural substrates, novel analogues of this compound can be synthesized, potentially leading to compounds with diverse pharmacological activities nih.gov.

Synthetic Biology Tools: Advanced synthetic biology tools, including the design of artificial gene circuits, protein scaffolds, and biosensors, can be employed to fine-tune pathway performance and maximize product titers igem.wikinih.govnih.govfrontiersin.org.

The successful implementation of these strategies hinges on a comprehensive understanding of the this compound biosynthetic pathway and its genetic control.

Compound List:

this compound

Mechanistic Elucidation of Norstephalagine S Biological Activities

Molecular Target Identification and Engagement Studies for Norstephalagine

Investigation of this compound as a Potential Inhibitor of MutT Homolog 1 (MTH1)

This compound has been identified as a potential inhibitor of MutT Homolog 1 (MTH1), an enzyme that sanitizes the pool of nucleotide precursors for DNA synthesis by hydrolyzing oxidized purine (B94841) deoxyribonucleotides like 8-oxo-dGTP. semanticscholar.org In cancer cells, which often have elevated levels of reactive oxygen species (ROS), MTH1 plays a critical role in preventing the incorporation of damaged nucleotides into DNA, thereby avoiding DNA strand breaks and cell death. semanticscholar.orgnih.gov Targeting MTH1 is therefore considered a promising strategy for cancer therapy. researchgate.netresearchgate.net

Through structure-based virtual screening of a natural compound library, this compound was identified as a promising MTH1 inhibitor. researchgate.net Computational docking studies revealed that this compound demonstrates a high binding affinity for the MTH1 active site. researchgate.net Further molecular dynamics simulations confirmed that the complex formed between this compound and the MTH1 enzyme is stable. researchgate.net This suggests that this compound effectively occupies the MTH1 binding pocket, interacting with key active site residues. researchgate.net The inhibition of MTH1 can lead to the accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage and cytotoxicity. nih.govdiva-portal.org

Mechanistic Studies on this compound's Interaction with Dopamine (B1211576) Transporters and Dopamine Uptake Inhibition

This compound's activity extends to the central nervous system, where it interacts with monoamine transporters. Specifically, it functions as a dopamine transporter (DAT) inhibitor, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. wikipedia.orgplos.org This inhibition increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. wikipedia.org The dopamine transporter is a sodium- and chloride-dependent symporter that is a primary target for various psychostimulants. plos.orgfrontiersin.org

The mechanism involves this compound binding to the transporter protein. frontiersin.org Drugs that inhibit the reuptake of dopamine, as well as norepinephrine (B1679862), are known as NDRIs (norepinephrine-dopamine reuptake inhibitors). clevelandclinic.orgamericanaddictioncenters.org By blocking the transporter's action, these compounds can regulate mood and attention. clevelandclinic.org Studies on dual dopamine and norepinephrine reuptake inhibitors have shown that this inhibition leads to increased levels of these neurotransmitters in specific brain regions. nih.gov The interaction of inhibitors with the dopamine transporter is complex, involving conformational changes of the protein. plos.orgfrontiersin.org

Detailed Analysis of Smooth Muscle Relaxation Mechanisms Induced by this compound

This compound exhibits smooth muscle relaxant properties, an effect that has been studied in uterine and vascular tissues. nih.govacs.org The relaxation of smooth muscle is a complex process involving the regulation of intracellular calcium (Ca²⁺) levels and the phosphorylation state of myosin light chains (MLC). nih.govcvphysiology.com

The primary mechanism for this compound-induced smooth muscle relaxation involves the modulation of calcium-dependent pathways. Studies have shown that this compound relaxes uterine smooth muscle contractions that are dependent on the presence of extracellular calcium. nih.gov This suggests that this compound may block the influx of Ca²⁺ through voltage-dependent calcium channels (VDCCs). nih.govnih.govglaukomforschung.ch The contraction of vascular smooth muscle is heavily reliant on the entry of extracellular calcium through L-type calcium channels. cvphysiology.com By inhibiting these channels, this compound can reduce the intracellular Ca²⁺ concentration available for binding to calmodulin, which in turn leads to decreased activation of myosin light chain kinase (MLCK) and subsequent muscle relaxation. cvphysiology.com The vasorelaxant effects of some compounds are mediated by their ability to block these calcium channels. frontiersin.orgmdpi.com

Exploration of Other Putative Molecular Targets and Binding Affinities (e.g., related to anti-inflammatory, anti-plasmodial, antioxidant activities)

Beyond the targets mentioned above, this compound's diverse biological profile suggests engagement with multiple other molecular targets.

Anti-inflammatory Activity: The anti-inflammatory effects of natural compounds are often linked to the modulation of key signaling pathways and enzymes. nih.gov A central player in inflammation is the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govpensoft.net Many natural polyphenols exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov Other potential molecular targets for anti-inflammatory agents include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com

Anti-plasmodial Activity: this compound is among many natural products that have been investigated for activity against Plasmodium parasites, the causative agents of malaria. researchgate.netnih.gov The identification of molecular targets for antiplasmodial drugs is a key priority in combating drug resistance. nih.gov While the specific target for this compound is not fully elucidated, many antimalarial compounds work by interfering with essential parasite processes, such as heme detoxification in the digestive vacuole, a mechanism shared by chloroquine. mdpi.com Other potential targets include parasite-specific enzymes that have no close human orthologue. nih.govmdpi.com

Antioxidant Activity: The antioxidant properties of compounds like this compound are often attributed to their chemical structure, which allows them to scavenge free radicals and reactive oxygen species (ROS). rsc.org This activity helps protect cells from oxidative damage. nih.gov While the direct scavenging of ROS is a key mechanism, some antioxidants also exert their effects by modulating cellular signaling pathways involved in the antioxidant response, such as the Nrf2 pathway. frontiersin.orgnih.gov The molecular targets for antioxidants can be broad, encompassing not just the reactive species themselves but also enzymes and transcription factors that regulate the cellular redox state. researchgate.net

Cellular Pathway Modulation by this compound

Analysis of this compound's Effects on Intracellular Signaling Cascades (in vitro)

This compound's biological activities are mediated by its influence on critical intracellular signaling pathways. colab.ws

NF-κB Signaling Pathway: A primary mechanism underlying the anti-inflammatory effects of many natural compounds is the modulation of the NF-κB signaling pathway. pensoft.netnih.govmdpi.com The NF-κB family of transcription factors are key regulators of the immune and inflammatory response. wikipedia.orgfrontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. wikipedia.org This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. pensoft.netwikipedia.org this compound's anti-inflammatory potential likely involves the suppression of this pathway.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. kegg.jpgenome.jpnih.gov This pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. abcam.com In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. genome.jpabcam.com These pathways can be activated by various extracellular stimuli and play a significant role in translating these signals into a cellular response. wikipedia.org The modulation of MAPK pathways is a known mechanism for anti-inflammatory and other therapeutic agents. nih.gov

The table below summarizes the biological activities and potential molecular targets of this compound.

| Biological Activity | Potential Molecular Target/Mechanism |

| Anticancer | Inhibition of MutT Homolog 1 (MTH1) researchgate.net |

| Neuromodulatory | Inhibition of Dopamine Transporter (DAT) wikipedia.orgplos.org |

| Smooth Muscle Relaxation | Blockade of voltage-dependent Ca²⁺ channels nih.govnih.gov |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway nih.govnih.gov |

| Anti-plasmodial | Interference with parasite-specific processes nih.govmdpi.com |

| Antioxidant | Free radical scavenging, modulation of antioxidant response pathways rsc.orgfrontiersin.org |

Comprehensive Gene Expression and Proteomic Profiling in Response to this compound Treatment (in vitro)

The comprehensive analysis of changes in gene and protein expression following cellular exposure to a bioactive compound is fundamental to understanding its mechanism of action. While specific, large-scale gene expression or proteomic profiling studies exclusively for this compound are not extensively detailed in publicly available literature, the methodologies and potential findings can be inferred from research on related aporphine (B1220529) alkaloids. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net

Gene Expression Profiling: Gene expression analysis, often conducted using techniques like digital gene expression (DGE) or microarray analysis, quantifies the changes in messenger RNA (mRNA) levels in response to a stimulus. nih.gov For aporphine alkaloids, such studies have been employed to identify genes involved in their biosynthesis and to understand their cellular effects. researchgate.netnih.gov For instance, research on glioblastoma cells treated with the aporphine alkaloid Crebanine involved next-generation sequencing to identify a complete list of genes with altered expression, particularly those related to apoptosis. frontiersin.org A similar approach for this compound would involve treating relevant cell lines (e.g., cancer cells or neuronal cells) with the compound and comparing the transcriptomic profile against untreated controls. This could reveal upregulated or downregulated genes and highlight the specific cellular pathways this compound modulates.

Proteomic Profiling: Proteomics analyzes the entire protein complement of a cell or tissue, offering a direct view of functional molecular changes. innovareacademics.inresearchgate.net Techniques such as Tandem Mass Tag (TMT) based analysis or label-free quantitative proteomics can identify and quantify thousands of proteins simultaneously. researchgate.net Studies on other alkaloids have used proteomics to explore the cellular response in bacteria and other organisms. researchgate.net In the context of this compound, proteomic analysis of treated cells could identify specific protein targets or downstream effector proteins. For example, it might reveal changes in the abundance of proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways, providing concrete evidence for the compound's mechanism of action. acs.org

The table below illustrates the type of data that would be generated from such a hypothetical study on this compound.

Table 1: Illustrative Data from a Hypothetical Gene and Proteomic Profiling Study of this compound

| Analysis Type | Target Molecule | Observed Change (Fold) | Implicated Pathway |

|---|---|---|---|

| Gene Expression | Gene A (e.g., CASP3) | +2.5 | Apoptosis |

| Gene B (e.g., CCND1) | -2.1 | Cell Cycle (G1/S Transition) | |

| Gene C (e.g., DRD2) | +1.8 | Dopaminergic Signaling | |

| Proteomics | Protein X (e.g., Caspase-3) | +2.2 | Apoptosis Execution |

| Protein Y (e.g., Cyclin D1) | -1.9 | Cell Cycle Regulation | |

| Protein Z (e.g., Akt) | -1.7 | PI3K-Akt Signaling |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Cellular Phenotypic Screening and High-Content Analysis to Delineate Biological Responses

Phenotypic screening identifies compounds that produce a desired change in cellular appearance or function, without a preconceived target. wikipedia.org This approach is powerful for discovering compounds with novel mechanisms of action. wikipedia.org this compound has been identified in screens of natural product libraries. For instance, it was part of a library screened for activity against Staphylococcus aureus, demonstrating its potential as an antibacterial agent. dntb.gov.uamdpi-res.com

High-Content Analysis (HCA) or High-Content Screening (HCS) elevates phenotypic screening by using automated microscopy and sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in individual cells. semanticscholar.org This technique generates rich, multi-parametric datasets that can describe a compound's effects with high granularity. medscape.comnih.gov

For this compound, an HCA campaign could involve:

Cellular Models : Using physiologically relevant cells, such as cancer cell lines, primary neurons, or 3D organoids.

Multiplexed Staining : Employing a panel of fluorescent dyes to simultaneously label various subcellular components (e.g., nucleus, mitochondria, cytoskeleton, and specific proteins of interest).

Automated Imaging and Analysis : Capturing thousands of images and using software to extract quantitative data on dozens of cellular features, including cell size, shape, texture, and the intensity and localization of fluorescent signals. medscape.com

This detailed phenotypic fingerprint can be used to classify compounds, infer their mechanism of action, and identify potential off-target effects early in the discovery process.

Table 2: Example Parameters in a High-Content Analysis of this compound on a Cancer Cell Line

| Cellular Feature | Parameter Measured | Potential Biological Implication |

|---|---|---|

| Morphology | Nuclear Area (µm²) | Cell Cycle Arrest, Apoptosis |

| Cell Roundness | Cytoskeletal Disruption | |

| Viability | Mitochondrial Membrane Potential | Mitochondrial Dysfunction, Apoptosis |

| Protein Expression | Nuclear Translocation of a Transcription Factor | Pathway Activation/Inhibition |

| Cell Cycle | DNA Content (Propidium Iodide Staining) | G2/M Arrest |

Note: This table represents potential measurements in a hypothetical HCA study.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound by identifying which parts of its chemical structure are responsible for its biological effects. semanticscholar.org

Identification of Essential Pharmacophoric Features for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that enables it to interact with a specific biological target. For this compound, which belongs to the aporphine class of alkaloids, the primary pharmacophoric features are often associated with interactions with neurotransmitter receptors, particularly dopamine receptors. semanticscholar.orgacs.orgresearchgate.net

Based on extensive studies of aporphine alkaloids like Apomorphine, the key features for dopaminergic activity are recognized as: acs.org

The Aporphine Core : The rigid tetracyclic ring system provides the fundamental scaffold.

The Catechol Unit : Hydroxyl groups on the aromatic ring (positions 10 and 11 in Apomorphine) are often critical for binding to dopamine receptors.

The Nitrogen Atom : The basicity and substitution of the nitrogen in the heterocyclic ring are crucial. For example, an N-n-propyl group tends to enhance activity at the D2 receptor, while an N-methyl group favors the D1 receptor. acs.org

Stereochemistry : The absolute configuration at the chiral center (C-6a) is essential, with the (R) configuration generally being responsible for dopaminergic activities. acs.org

This compound possesses the core aporphine scaffold and the (R)-configuration, aligning with the established pharmacophore for dopamine receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. researchgate.netnih.govucl.ac.be While no specific QSAR models for this compound were found in the reviewed literature, models have been developed for related aporphine and isoquinoline (B145761) alkaloids. researchgate.netnih.gov

A typical QSAR study for this compound analogues would involve:

Data Set : Synthesizing a library of this compound analogues with varied substituents at different positions.

Biological Testing : Measuring the biological activity (e.g., IC₅₀ for enzyme inhibition or cytotoxicity) of each analogue.

Descriptor Calculation : Computing a large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analogue.

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity. nih.govacs.org

Validation : Rigorously testing the model's predictive power using internal and external sets of compounds. ucl.ac.be

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Data for this compound Analogues

| Compound | R1-Substituent | LogP (Descriptor) | Molecular Weight (Descriptor) | pIC₅₀ (Activity) |

|---|---|---|---|---|

| This compound | H | 3.1 | 295.33 | 5.5 |

| Analogue 1 | -CH₃ | 3.5 | 309.36 | 5.9 |

| Analogue 2 | -Cl | 3.8 | 329.78 | 6.2 |

| Analogue 3 | -OCH₃ | 3.0 | 325.36 | 5.7 |

Note: This data is hypothetical and for illustrative purposes only. pIC₅₀ = -log(IC₅₀).

Rational Design Principles for Modulating this compound's Potency, Selectivity, and Biological Impact

Rational design uses the understanding of a compound's SAR and its target's structure to create new analogues with improved properties. nih.govacs.org The goal is to enhance desired activities (potency), reduce undesired ones (selectivity), and improve drug-like properties.

Key principles for rationally designing this compound analogues include:

Targeting Specific Interactions : If the biological target is known (e.g., a specific enzyme or receptor), modifications can be designed to enhance binding. For instance, adding hydrogen bond donors or acceptors to interact with specific amino acid residues in a binding pocket.

Substituent Variation : Systematically changing substituents on the aromatic rings can modulate electronic properties, lipophilicity, and steric bulk. This can fine-tune binding affinity and influence pharmacokinetic properties. For example, adding halogen atoms can sometimes increase potency.

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency or metabolic stability without drastically changing the interaction with the target.

Table 4: Rational Design Strategies for this compound Analogues

| Design Strategy | Structural Modification Example | Desired Outcome |

|---|---|---|

| Increase Potency | Add electron-withdrawing group (e.g., -CF₃) to aromatic ring | Enhance binding affinity through electronic interactions |

| Improve Selectivity | Introduce bulky group near a non-critical binding region | Sterically hinder binding to off-targets |

| Enhance Bioavailability | Replace hydroxyl groups with methoxy (B1213986) groups | Increase lipophilicity and membrane permeability |

| Modulate Metabolism | Introduce fluorine atoms at metabolically labile sites | Block metabolic breakdown, increase half-life |

These principles guide the synthesis of focused libraries of compounds, accelerating the journey from a natural product hit like this compound to an optimized clinical candidate. nih.gov

Preclinical Biological Evaluation of Norstephalagine in Model Systems

In Vitro Pharmacological and Biological Profiling of Norstephalagine

In vitro studies have been instrumental in characterizing the direct effects of this compound on various cell-based systems, providing insights into its potential therapeutic applications and mechanisms of action.

Cell-Based Assays for the Assessment of Specific Biological Processes (e.g., anti-inflammatory, anti-plasmodial, antioxidant, cellular proliferation, vasorelaxation)

This compound has demonstrated a range of biological activities in various cell-based assays.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound has been investigated through various in vitro models. Studies have shown that some plant extracts containing this compound exhibit anti-inflammatory effects. mdpi.comfrontiersin.orgacs.orgresearchgate.netnih.gov For instance, a study on the ethanolic extract of Araticum (Annona crassiflora), which contains this compound, demonstrated significant inhibition of carrageenan-induced edema in animal models, suggesting anti-inflammatory properties. mdpi.com In silico studies have also pointed towards this compound as a potential inhibitor of TNF-alpha, a key inflammatory cytokine. researchgate.net

Anti-plasmodial Activity: this compound has been evaluated for its activity against Plasmodium falciparum, the parasite responsible for malaria. qau.edu.pkdntb.gov.uaresearchgate.netmdpi.comnih.gov While some related aporphine (B1220529) alkaloids have shown antiplasmodial effects, specific data on the IC50 of this compound remains a subject of ongoing research. dntb.gov.ua

Antioxidant Activity: The antioxidant capacity of this compound is a notable feature. mdpi.comqau.edu.pkmdpi-res.compsu.edu It is believed to protect cells from the damaging effects of reactive oxygen species (ROS). mdpi.com Studies on plant extracts containing this compound have demonstrated antioxidant potential. mdpi.comqau.edu.pk For example, araticum pulp, which contains this compound, is recognized for its ability to protect normal cells from high concentrations of reactive oxygen generated during cellular metabolism. mdpi.com

Cellular Proliferation: Research has explored the impact of this compound on cellular proliferation, particularly in cancer cell lines. While some aporphine alkaloids have shown significant inhibitory effects on the proliferation of melanoma cells, the specific anti-proliferative activity of this compound is an area of active investigation. psu.edumdpi.comchemfaces.com

Vasorelaxation: this compound has been identified as a smooth muscle relaxant. dntb.gov.uamdpi.com It has been shown to induce relaxation in isolated rat thoracic aorta and uterine smooth muscle, suggesting potential applications in conditions related to vasoconstriction. dntb.gov.uapsu.edumdpi.comnih.govdovepress.com

| Biological Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | In silico (TNF-alpha docking), In vivo (Carrageenan-induced edema in rats) | Potential inhibition of TNF-alpha; Significant inhibition of edema. | mdpi.comresearchgate.net |

| Anti-plasmodial | Plasmodium falciparum | Under investigation, related alkaloids show activity. | dntb.gov.ua |

| Antioxidant | Cellular metabolism models | Protection against reactive oxygen species. | mdpi.com |

| Cellular Proliferation | Melanoma cell lines (A375) | Under investigation, related alkaloids inhibit proliferation. | psu.edumdpi.comchemfaces.com |

| Vasorelaxation | Isolated rat thoracic aorta, Rat uterine smooth muscle | Induces smooth muscle relaxation. | dntb.gov.uapsu.edumdpi.com |

Mechanistic Studies of Cellular Responses to this compound (e.g., apoptosis induction, cell cycle regulation)

Mechanistic studies have begun to unravel how this compound exerts its effects at the cellular level, particularly concerning apoptosis and cell cycle regulation.

Apoptosis Induction: Molecular docking studies have suggested that this compound could potentially act as a Bcl-xL inhibitor. researchgate.net Bcl-xL is an anti-apoptotic protein, and its inhibition can trigger apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net This suggests a potential mechanism for the anticancer activity of this compound.

Cell Cycle Regulation: The cell cycle is a tightly regulated process that ensures proper cell division. khanacademy.org Key regulators include cyclins and cyclin-dependent kinases (Cdks). khanacademy.org The p53 tumor suppressor protein plays a crucial role in halting the cell cycle in response to DNA damage, often by activating the Cdk inhibitor p21. nih.gov While direct studies on this compound's effect on specific cell cycle regulators are emerging, its potential to induce apoptosis suggests an influence on cell cycle checkpoints. researchgate.netkhanacademy.org Further research is needed to delineate the precise molecular targets of this compound within the cell cycle machinery.

In Vivo Efficacy and Mechanistic Studies of this compound in Animal Models

In vivo studies are critical for understanding the physiological effects and therapeutic potential of this compound in a whole-organism context.

Selection and Characterization of Physiologically Relevant Animal Models for Biological Investigations

The selection of appropriate animal models is fundamental to preclinical research. nih.gov For studying the various potential therapeutic applications of this compound, a range of animal models could be employed. novalix.com

Inflammation Models: To investigate the anti-inflammatory effects of this compound, models such as carrageenan-induced paw edema in rats are utilized. mdpi.comfrontiersin.org These models mimic aspects of acute inflammation. frontiersin.org

Cancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the in vivo anticancer efficacy of compounds. nih.gov

Neurodegenerative Disease Models: For neuroprotective studies, models such as those inducing neurotoxicity with agents like MPTP (for Parkinson's disease) or scopolamine (B1681570) (for cognitive impairment) are relevant. wuxibiology.com

Gastrointestinal Models: To assess potential effects on gastric ulcers, models like pylorus ligation or chemically induced ulcers in rats are commonly used. researchgate.net

Evaluation of Pharmacodynamic Endpoints and Discovery of Mechanistic Biomarkers in Animal Systems

Pharmacodynamic (PD) endpoints are crucial for assessing the biological effect of a drug on the body. amazonaws.com

Biomarker Analysis: In animal studies, researchers can analyze various biomarkers to understand the mechanism of action. This can include measuring the levels of inflammatory cytokines (e.g., TNF-alpha, IL-6), oxidative stress markers, or proteins involved in apoptosis and cell cycle regulation in tissue samples. novalix.com Imaging techniques can also serve as non-invasive biomarkers to assess drug effects on pathophysiology. drugtargetreview.com

Assessment of Target Engagement and Mechanism Validation within In Vivo Preclinical Contexts

Confirming that a compound binds to its intended target in a living organism is a critical step in drug development. pelagobio.comnih.gov

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA®) can be used to directly measure the engagement of this compound with its target proteins in tissues from preclinical animal models. pelagobio.com This provides evidence that the drug is reaching its site of action and interacting with its intended target at relevant concentrations. pelagobio.com

Mechanism Validation: By combining target engagement data with pharmacodynamic readouts, researchers can validate the proposed mechanism of action in vivo. For example, if this compound is hypothesized to inhibit TNF-alpha, studies would aim to show a correlation between target engagement with TNF-alpha and a reduction in inflammatory markers in an animal model of inflammation. researchgate.net

| Area of Investigation | Potential Animal Model | Key Pharmacodynamic Endpoints/Biomarkers | Method for Target Engagement | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (Rat) | Paw volume, inflammatory cytokine levels (TNF-alpha, IL-6). | CETSA® for TNF-alpha engagement. | mdpi.comfrontiersin.orgpelagobio.com |

| Anticancer | Xenograft models (Mouse) | Tumor size, apoptosis markers (e.g., cleaved caspase-3), cell proliferation markers (e.g., Ki-67). | CETSA® for Bcl-xL engagement. | researchgate.netnih.govpelagobio.com |

Preclinical Pharmacokinetic and Metabolite Characterization in Animal Models (Mechanistic Focus)

A thorough understanding of a compound's pharmacokinetic profile is paramount for its development as a therapeutic agent. This section would typically detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models, providing a mechanistic understanding of its disposition. However, specific experimental data on the preclinical pharmacokinetics of this compound is not available in the public scientific literature. The following subsections outline the necessary areas of investigation for which data is currently lacking.

Mechanisms of Absorption and Distribution in Animal Systems

Information regarding the mechanisms governing the absorption of this compound following administration (e.g., oral, intravenous) in animal models is not currently published. Key parameters that would be investigated in such studies include the rate and extent of absorption, bioavailability, and the role of specific transporters.

Similarly, data on the distribution of this compound throughout the body is not available. Distribution studies would typically identify the tissues and organs where the compound accumulates, the extent of plasma protein binding, and whether it can cross critical barriers like the blood-brain barrier.

Elucidation of Metabolic Pathways and Characterization of this compound Metabolites (Preclinical)

The metabolic fate of this compound in preclinical models has not been described in published literature. Such studies would involve identifying the primary metabolic pathways (e.g., Phase I and Phase II reactions), the enzymes responsible for its biotransformation (such as cytochrome P450 isoenzymes), and the chemical structures of its metabolites. Characterizing the metabolites is crucial as they may possess their own pharmacological or toxicological activity.

Mechanisms and Routes of Excretion in Animal Models

The pathways by which this compound and its metabolites are eliminated from the body are currently unknown. Excretion studies would determine the primary routes of elimination, such as through urine or feces (via biliary excretion). Key parameters including clearance rate and elimination half-life would be quantified to understand how long the compound remains in the body.

Advanced Analytical and Computational Methodologies in Norstephalagine Research

State-of-the-Art Analytical Techniques Applied to Norstephalagine Research

Advanced analytical techniques are crucial for the isolation, identification, and detailed structural and functional analysis of this compound, often found within complex plant-derived mixtures.

Hyphenated Chromatographic-Spectrometric Methods (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable in this compound research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the analysis of non-volatile compounds like alkaloids in complex mixtures. For instance, ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been developed for the simultaneous determination of multiple compounds in plant extracts. mdpi.com LC-MS/MS is also instrumental in metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. mdpi.comdntb.gov.ua This approach can help in identifying and quantifying this compound and related compounds in various plant species. mdpi.comresearchgate.netresearchgate.net

Interactive Data Table: Chromatographic-Spectrometric Methods in Natural Product Analysis

| Technique | Full Name | Primary Application in this compound Research | Key Advantages | Example Application |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Identification and quantification of this compound in complex plant extracts; metabolite profiling. | High sensitivity and selectivity; suitable for non-volatile compounds. | Profiling of polyphenolic compounds and alkaloids in Victoria amazonica. researchgate.net |

| GC-MS | Gas Chromatography-Mass Spectrometry | Analysis of volatile and semi-volatile compounds in plant extracts; can be used for derivatized this compound. | Excellent separation for volatile compounds; provides structural information. | Identification of compounds in the bark extract of Ricinus communis. qau.edu.pkscilit.com |

| UHPLC-QTOF-MS | Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | High-resolution separation and accurate mass measurement for confident identification of metabolites. | High resolution and mass accuracy; rapid analysis. | Simultaneous determination of multiple ginsenosides (B1230088) and their metabolites. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and studying their interactions. sygnaturediscovery.comdiva-portal.org

Ligand-Target Interaction Studies: NMR spectroscopy can provide detailed insights into how this compound binds to its biological targets. sygnaturediscovery.commdpi.comnih.govnih.gov Techniques like saturation transfer difference (STD) NMR and protein-observed NMR can identify binding events and map the interaction interface, even for weak interactions. sygnaturediscovery.commdpi.comnih.gov This information is critical for understanding the mechanism of action of this compound.

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. auremn.org.br NMR spectroscopy, through the analysis of parameters like nuclear Overhauser effects (NOEs) and coupling constants, can determine the preferred conformation of this compound in solution. auremn.org.brorganicchemistrydata.orgqmul.ac.uk This knowledge is essential for structure-activity relationship (SAR) studies and for the rational design of more potent analogs.

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Protein Complex Structure Elucidation

To understand the interaction between this compound and its target proteins at an atomic level, high-resolution structural techniques are employed.

X-ray Crystallography: This technique can provide a precise three-dimensional structure of a this compound-target protein complex, provided that the complex can be crystallized. researchgate.netnovalix.comwikipedia.orglibretexts.org The resulting electron density map reveals the exact orientation of this compound in the binding site and the specific interactions it forms with the protein residues. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes that are difficult to crystallize. While specific applications to this compound are not yet widely reported, cryo-EM holds great potential for elucidating the structures of its complexes with large macromolecular targets. idrblab.net

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational methods play a vital role in modern drug discovery and are increasingly applied to the study of natural products like this compound. colab.ws

Molecular Docking and Virtual Screening Strategies for Target Prediction and Hit Identification

Molecular docking and virtual screening are computational techniques used to predict the binding of small molecules to protein targets.

Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. researchgate.netresearchgate.net Studies have utilized molecular docking to investigate the binding affinity of this compound to potential targets like MutT homolog 1 (MTH1), an enzyme involved in preventing oxidative DNA damage. chemicalpapers.com

Virtual Screening: This approach involves computationally screening large libraries of compounds against a specific target to identify potential "hits." nih.govtandfonline.comresearchgate.net Virtual screening of natural product databases has identified this compound as a potential inhibitor for various targets, suggesting its therapeutic potential. chemicalpapers.comnih.gov For example, a study exploring potential MTH1 inhibitors screened thousands of natural compounds and identified this compound as a promising candidate. chemicalpapers.com

Molecular Dynamics Simulations to Investigate this compound-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target proteins over time. plos.orgvolkamerlab.orgweber.edu

Investigating Stability and Interactions: MD simulations can confirm the stability of a ligand-protein complex predicted by molecular docking. tandfonline.comresearchgate.net For instance, simulations of the MTH1-Norstephalagine complex have shown that it remains stable with minimal structural deviations, supporting the docking results. chemicalpapers.com These simulations provide valuable information on the dynamic nature of the binding and the key residues involved in the interaction. colab.wschemicalpapers.com

Interactive Data Table: Computational Approaches in this compound Research

| Technique | Description | Application to this compound | Key Insights Gained |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Predicting the binding of this compound to targets like MTH1 and Bcl-xL. researchgate.netchemicalpapers.com | Identification of key binding interactions and estimation of binding affinity. chemicalpapers.com |

| Virtual Screening | Computationally screens large compound libraries to identify potential binders to a target. | Identifying this compound as a potential inhibitor from natural product databases. chemicalpapers.comnih.gov | Hit identification and target prediction for this compound. chemicalpapers.comtandfonline.com |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time to study the dynamics of a system. | Assessing the stability of the this compound-MTH1 complex. colab.wschemicalpapers.com | Confirmation of stable binding and understanding the dynamic nature of the interaction. chemicalpapers.com |

Quantum Chemical Calculations to Elucidate this compound Reactivity and Electronic Properties

In the quest to understand the chemical behavior of complex natural products like this compound, computational chemistry, particularly quantum chemical calculations, offers a powerful lens. These in silico methods allow for the detailed exploration of a molecule's electronic structure, which is fundamental to its reactivity and interactions with biological systems. researchgate.netmdpi.com Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the properties of alkaloids and other natural compounds due to its balance of accuracy and computational efficiency. scielo.org.zadntb.gov.ua

A theoretical investigation of this compound using DFT would provide invaluable insights into its intrinsic properties. Such a study would typically involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation. scielo.org.za From this optimized structure, a wealth of electronic and reactivity descriptors can be calculated. These parameters are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. chemmethod.com

Furthermore, quantum chemical calculations can generate a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-deficient regions (electrophilic sites) that are susceptible to nucleophilic attack. This information is crucial for predicting how this compound might interact with biological targets, such as enzymes or receptors.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can also be derived from the HOMO and LUMO energies. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): A measure of the atom's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific DFT studies on this compound are not yet available in the literature, the following table illustrates the type of data that such a computational investigation would yield. The values presented are hypothetical and serve to demonstrate the potential insights that could be gained.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

| Parameter | Symbol | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.8 | Indicates electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 4.6 | Relates to chemical reactivity and kinetic stability |

| Ionization Potential | I | 5.8 | Energy required to remove an electron |

| Electron Affinity | A | 1.2 | Energy released upon gaining an electron |

| Electronegativity | χ | 3.5 | Measure of electron-attracting tendency |

| Chemical Hardness | η | 2.3 | Resistance to change in electron configuration |

| Chemical Softness | S | 0.43 | Propensity to undergo chemical reactions |

| Electrophilicity Index | ω | 2.66 | Propensity to act as an electrophile |

The application of these quantum chemical methods to this compound would provide a foundational, atom-level understanding of its chemical nature, paving the way for more informed hypotheses about its biological activity and potential mechanisms of action.

Network Pharmacology Approaches for Systems-Level Understanding of this compound's Biological Effects and Pathways

Network pharmacology represents a paradigm shift in drug discovery, moving from the traditional "one drug, one target" model to a more holistic "multi-component, multi-target, multi-pathway" approach. researchgate.netnih.gov This systems-level methodology is particularly well-suited for deciphering the complex mechanisms of action of natural products like this compound, which are likely to interact with multiple proteins within the intricate biological networks of the human body. tandfonline.com A network pharmacology study on this compound would systematically unravel its potential biological effects and the pathways through which it exerts its activity. mdpi.com

The typical workflow of a network pharmacology investigation for a natural compound such as this compound involves several key steps: mdpi.com

Compound Target Prediction: The first step is to identify the potential protein targets of this compound. This is accomplished by querying various bioinformatics databases (e.g., SwissTargetPrediction, BindingDB) with the chemical structure of this compound. mdpi.comresearchgate.net These databases use computational algorithms to predict interactions based on chemical similarity to known ligands and other molecular properties.

Disease-Associated Gene Collection: Concurrently, genes and proteins associated with specific diseases of interest are collected from databases like GeneCards, OMIM, and DisGeNet. This creates a library of disease-relevant biological entities.

Construction of Protein-Protein Interaction (PPI) Network: The potential targets of this compound are then mapped onto a comprehensive human protein-protein interaction network using databases such as STRING. mdpi.commdpi.com This reveals the direct and indirect interactions between the predicted targets, highlighting key protein clusters and complexes that may be modulated by the compound.

Enrichment Analysis: To understand the biological significance of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. mdpi.commdpi.com GO analysis categorizes the target proteins based on their involvement in different biological processes, molecular functions, and cellular components. KEGG analysis identifies the specific signaling pathways (e.g., MAPK signaling, PI3K-Akt signaling) that are significantly enriched with the predicted targets.

Network Visualization and Analysis: Finally, the data is integrated to construct a "compound-target-pathway" network, which is visualized using software like Cytoscape. mdpi.commdpi.com This network provides a comprehensive, systems-level view of how this compound may exert its pharmacological effects by modulating a network of interacting proteins and pathways.

Although a dedicated network pharmacology study on this compound has not been published, the following table provides a hypothetical example of the potential targets and associated pathways that such an investigation might uncover, illustrating the power of this approach to generate testable hypotheses about the compound's mechanism of action.

Table 2: Hypothetical Potential Targets and Associated Pathways for this compound from a Network Pharmacology Study

| Potential Protein Target | Gene Name | Associated KEGG Pathway(s) | Potential Biological Effect |

|---|---|---|---|

| Mitogen-activated protein kinase 1 | MAPK1 | MAPK signaling pathway, Pathways in cancer | Modulation of cell proliferation and differentiation |

| Tumor necrosis factor | TNF | TNF signaling pathway, NF-kappa B signaling pathway | Anti-inflammatory effects |

| Vascular endothelial growth factor A | VEGFA | VEGF signaling pathway, PI3K-Akt signaling pathway | Anti-angiogenic activity |

| Cyclooxygenase-2 | PTGS2 (COX-2) | Arachidonic acid metabolism | Analgesic and anti-inflammatory action |

| Interleukin 6 | IL6 | JAK-STAT signaling pathway, Th17 cell differentiation | Immunomodulatory effects |

| Estrogen receptor 1 | ESR1 | Estrogen signaling pathway, Endocrine resistance | Hormonal regulation, potential in hormone-dependent cancers |

By integrating computational predictions with systems biology, network pharmacology offers a powerful strategy to systematically explore the therapeutic potential of this compound and provides a roadmap for future experimental validation of its biological activities. cornell.edufrontiersin.org

Future Perspectives and Emerging Challenges in Norstephalagine Research

Identification of Novel Biological Activities and Unexplored Mechanistic Pathways

Norstephalagine has been primarily associated with activities such as smooth muscle relaxation and potential anti-HIV properties. tandfonline.com Beyond these, related aporphine (B1220529) alkaloids have demonstrated a wider range of effects, including antioxidant, anti-inflammatory, and antiproliferative properties, suggesting that the full therapeutic potential of this compound may be yet to be uncovered. researchgate.net Future research should focus on systematic high-throughput screening of this compound against a broad array of biological targets.

A significant gap in current knowledge is the limited understanding of the molecular mechanisms that underpin its observed biological effects. For instance, while its smooth muscle relaxant properties are known, the specific receptors, ion channels, or signaling cascades it modulates remain largely uncharacterized. Future investigations should employ a combination of in vitro and in vivo models to elucidate these pathways. Techniques such as receptor binding assays, enzymatic activity assays, and gene expression profiling can pinpoint specific molecular targets and unravel the intricate signaling networks affected by this compound. A deeper mechanistic understanding is crucial for identifying potential new therapeutic applications and for the rational design of more potent and selective analogues.

Table 1: Potential Areas for Biological Activity Screening of this compound

| Therapeutic Area | Potential Targets/Assays | Rationale |

|---|---|---|